Brilaroxazine (RP5063) is a chemical compound currently under investigation for its potential therapeutic applications in various central nervous system (CNS), respiratory, and metabolic disorders []. It is classified as a serotonin-dopamine modulator due to its unique pharmacological profile, exhibiting potent binding affinity for a range of serotonin (5-HT) and dopamine (D) receptors []. Specifically, it demonstrates high affinity for 5-HT1A/2A/2B/7 and D2/3/4 receptors, with moderate affinity for the serotonin transporter (SERT) and nicotinic acetylcholine receptor α4β2 [].
Brilaroxazine is synthesized as an arylpiperazine derivative, a class of compounds recognized for their diverse pharmacological properties. It targets multiple receptor systems, including the dopamine D2, D3, D4 and serotonin 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . This broad receptor activity suggests potential benefits in treating not only psychotic disorders but also other neuropsychiatric conditions.
The synthesis of brilaroxazine involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger-scale operations, emphasizing yield and consistency through automated systems.
Brilaroxazine has a complex molecular structure characterized by the following formula:
The structure features a benzoxazinone moiety linked to a piperazine ring, which contributes to its receptor-binding properties. The presence of chlorine atoms enhances its biological activity by influencing lipophilicity and receptor interactions .
Brilaroxazine can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The outcomes of these reactions depend significantly on the specific conditions employed.
Brilaroxazine acts primarily as a partial agonist at dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT1A), while functioning as an antagonist at others (5-HT2A, 5-HT2B, 5-HT6, and 5-HT7). This multimodal action allows it to modulate neurotransmitter systems effectively, which is crucial in managing symptoms associated with schizophrenia .
The pharmacokinetic profile indicates rapid oral absorption with linear increases in maximum concentration and area under the curve following dosing. The terminal half-life ranges from approximately 40 to 60 hours, allowing for sustained therapeutic effects without excessive accumulation .
Brilaroxazine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for pharmaceutical applications .
Brilaroxazine has multiple applications across various fields:
The evolution of antipsychotic pharmacotherapy has progressed through three distinct generations, each addressing limitations of prior therapies while introducing new therapeutic dimensions:
First-generation antipsychotics (1950s-1980s): Characterized by high-affinity dopamine D2 receptor antagonism, drugs like chlorpromazine and haloperidol effectively managed positive symptoms of schizophrenia but caused frequent extrapyramidal symptoms (EPS) and showed minimal efficacy against negative or cognitive symptoms [8]. These typical antipsychotics fundamentally revolutionized psychiatric care but left significant unmet needs.
Second-generation agents (1990s-2000s): Compounds like risperidone, olanzapine, and quetiapine introduced serotonin-dopamine antagonism with lower D2 affinity, reducing EPS incidence but introducing metabolic complications including weight gain, dyslipidemia, and diabetes mellitus that compromised long-term adherence and cardiovascular health [5] [8].
Third-generation stabilizers (2010s-present): Represented by aripiprazole, brexpiprazole, and cariprazine, these agents function as dopamine system stabilizers through partial D2 agonism. While demonstrating improved metabolic profiles, they still exhibit variable efficacy across symptom domains and carry risks of activation, akathisia, and weight gain at higher doses [1] [6]. The quest for agents with balanced efficacy across symptom domains and minimal side effects has driven innovation in receptor targeting precision.
Table 1: Evolution of Antipsychotic Therapeutics
Generation | Representative Agents | Primary Mechanism | Clinical Limitations |
---|---|---|---|
First (Typical) | Chlorpromazine, Haloperidol | D2 antagonism | High EPS, tardive dyskinesia, minimal effect on negative symptoms |
Second (Atypical) | Risperidone, Olanzapine | Broader receptor affinity (5-HT2A/D2) | Metabolic syndrome, weight gain, QTc prolongation |
Third (Dopamine Serotonin Stabilizers) | Aripiprazole, Cariprazine | D2 partial agonism + multi-receptor activity | Akathisia, variable efficacy across symptom domains, residual metabolic effects |
Brilaroxazine emerges within this historical continuum as a novel dopamine-serotonin signaling modulator engineered to overcome these limitations through optimized receptor affinity and selectivity [5]. Its development by Reviva Pharmaceuticals represents a targeted approach to address the multidimensional symptom burden of schizophrenia while minimizing off-target effects that compromise tolerability.
Brilaroxazine (RP5063) is a novel chemical entity (C₂₂H₂₅Cl₂N₃O₃, MW 450.36 g/mol) featuring a benzoxazinone ring system that confers distinctive receptor-binding properties [1] [4]. This structural motif differentiates it from aripiprazole, which contains a quinolinone ring. The strategic replacement of a methylene group with oxygen enhances its binding specificity for key serotonin and dopamine receptors implicated in schizophrenia pathophysiology while reducing affinity for off-target receptors associated with adverse effects [1] [6].
The pharmacological profile of brilaroxazine reflects sophisticated receptor targeting:
High-affinity partial agonism (Ki <6 nM) at dopamine D₂, D₃, D₄ and serotonin 5-HT₁ₐ receptors underlies its dopamine-stabilizing properties and potential pro-cognitive effects [1] [10]. This balanced activity modulates dopaminergic neurotransmission without complete blockade or overstimulation.
Potent antagonism at serotonin 5-HT₂ₐ (Ki=2.5 nM), 5-HT₂в (Ki=0.19 nM), 5-HT₆, and 5-HT₇ receptors addresses positive symptoms while potentially enhancing cognitive function and reducing depression and anxiety dimensions [1] [10]. The 5-HT₂в antagonism is particularly noteworthy given this receptor's role in cardiac valvulopathy associated with some serotonergic drugs.
Moderate affinity for the serotonin transporter (SERT, Ki=107 nM) and α4β2 nicotinic receptors suggests additional mechanisms that may contribute to mood stabilization and cognitive enhancement [1] [6].
Negligible binding at muscarinic M1, histamine H1, and adrenergic α2 receptors explains its favorable metabolic and sedative profile compared to agents with significant activity at these off-target sites [1] [11].
Table 2: Brilaroxazine Receptor Binding Profile and Pharmacological Actions
Receptor | Ki (nM) | Action | Clinical Relevance |
---|---|---|---|
D₂/D₃/D₄ | 0.28-6.0 | Partial agonist | Antipsychotic without motor side effects |
5-HT₁ₐ | 1.5 | Partial agonist | Anxiolytic, pro-cognitive, antidepressant |
5-HT₂ₐ | 2.5 | Antagonist | Antipsychotic, reduces EPS risk |
5-HT₂в | 0.19 | Antagonist | Prevents cardiac fibrosis and valvulopathy |
5-HT₇ | 2.7 | Antagonist | Antidepressant, circadian regulation |
SERT | 107 | Moderate affinity | Mood stabilization |
α4β2 nAChR | 36.3 | Moderate affinity | Cognitive enhancement |
Brilaroxazine's pharmacokinetic profile includes high oral bioavailability (>80%), linear dose proportionality, and an extended half-life (~55-60 hours) supporting once-daily dosing [1] [7]. Metabolism occurs primarily via CYP3A4 (64%) and CYP2D6 (17%), with predominant fecal excretion (52.3%) and significant renal elimination (32.8%) [4] [7]. The major circulating metabolite, N-(2,3-chlorophenyl)-glycine (M219), lacks significant pharmacological activity, reducing concerns about active metabolites contributing to off-target effects [7].
Brilaroxazine represents a significant advance in targeting the multidimensional symptom complex of schizophrenia and related disorders while potentially addressing comorbid inflammatory conditions:
Neuropsychiatric applications: Clinical trials demonstrate robust efficacy across schizophrenia symptom domains. In the pivotal Phase 3 RECOVER trial (NCT05184335), brilaroxazine 50mg produced a 10.1-point reduction in PANSS total score versus placebo at week 4 (p<0.001), with significant improvements in positive symptoms (-2.8 points), negative symptoms (-2.0 points), and social cognition (-1.6 points) [1] [9]. The 52-week open-label extension study demonstrated sustained efficacy with 18.6-point reduction in PANSS total scores from baseline (p≤0.0001) and progressive improvement in negative symptoms throughout the treatment period [9]. This broad-spectrum activity addresses the critical limitation of existing antipsychotics which show variable efficacy across symptom domains.
Inflammatory disorders: Brilaroxazine has received orphan drug designation from the FDA for pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF) [1] [5]. Preclinical data demonstrates potent anti-inflammatory and anti-fibrotic effects attributed to its 5-HT₂в and 5-HT₇ antagonism, which modulate pathways central to vascular remodeling and fibrosis [4] [5]. These serotonin receptors are implicated in fibroblast proliferation, collagen deposition, and vasoconstriction in pulmonary tissues, suggesting potential disease-modifying effects beyond symptomatic management.
Neuroinflammation modulation: Clinical studies have identified reductions in proinflammatory cytokines in schizophrenia patients treated with brilaroxazine [9]. As neuroinflammation is increasingly recognized as a pathophysiological component in multiple neuropsychiatric disorders, this immunomodulatory activity may contribute to both central nervous system efficacy and systemic benefits in inflammatory comorbidities frequently observed in psychiatric populations.
Table 3: Clinical Efficacy of Brilaroxazine in Phase 3 Schizophrenia Trials
Endpoint | Brilaroxazine 50mg (4 weeks) | Placebo (4 weeks) | p-value | 1-Year OLE (Pooled Doses) |
---|---|---|---|---|
PANSS Total | -23.9 | -13.8 | <0.001 | -18.6 |
Positive Symptoms | -2.8 | -1.5 | <0.001 | -5.2 |
Negative Symptoms | -2.0 | -0.8 | 0.003 | -4.5 |
Social Cognition | -1.6 | -0.5 | <0.001 | -2.9 |
Excitement/Agitation | -2.1 | -0.6 | <0.001 | -3.5 |
Personal and Social Performance | +6.3 | +0.8 | <0.001 | +11.3 |
The development pipeline for brilaroxazine extends beyond schizophrenia to include bipolar disorder, major depressive disorder, ADHD, Parkinson's disease psychosis, and irritability in autism spectrum disorder [1] [4]. This expansion is pharmacologically rational given the shared neurotransmitter systems involved in these conditions and brilaroxazine's balanced modulation of dopaminergic and serotonergic pathways. The compound's potential to address both neuropsychiatric and systemic inflammatory conditions positions it as a truly multimodal therapeutic agent with applications across traditional disease classification boundaries.
The ongoing clinical development program reflects a comprehensive approach to establishing brilaroxazine's therapeutic utility. The RECOVER-2 trial will provide additional confirmatory data in schizophrenia, while future studies will explore its efficacy in bipolar disorder and major depressive disorder based on the established safety database from Phase 1-3 schizophrenia trials [4] [6]. The FDA has agreed to consider a potential "Superior Safety" label claim based on the favorable metabolic and neurological side effect profile observed across clinical trials to date [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7